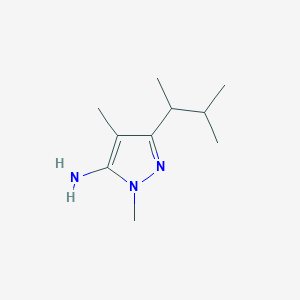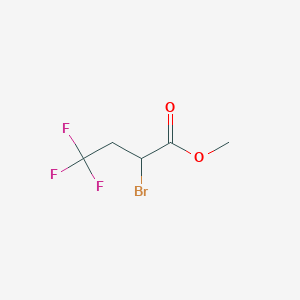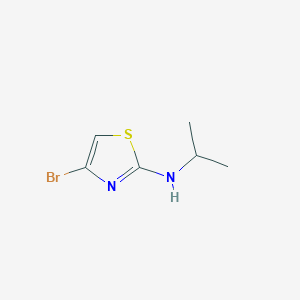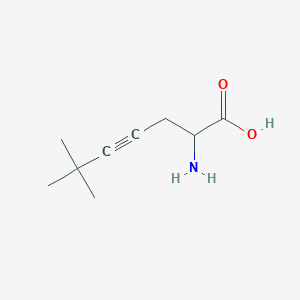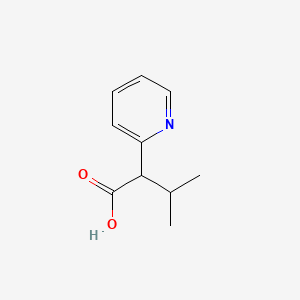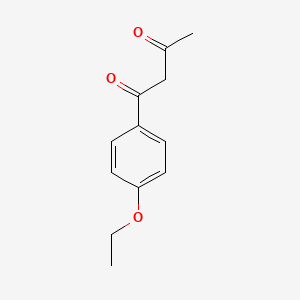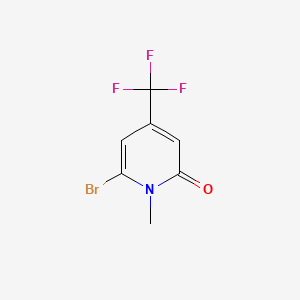![molecular formula C11H13N3 B13075659 3-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole](/img/structure/B13075659.png)
3-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole is a heterocyclic compound that features a fused ring system combining pyrimidine and indazole structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 3-methylindazole with a suitable pyrimidine derivative. The reaction is often carried out in the presence of a strong acid or base to facilitate the cyclization process.
For example, a typical synthetic route might involve:
Starting Materials: 3-methylindazole and a pyrimidine derivative.
Catalysts: Strong acids like sulfuric acid or bases like sodium hydroxide.
Solvents: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Conditions: Elevated temperatures (100-150°C) to promote cyclization.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the fused ring system, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce partially or fully reduced forms of the compound.
Applications De Recherche Scientifique
3-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism by which 3-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole exerts its effects often involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s fused ring system allows it to fit into active sites of enzymes or bind to receptor sites, modulating their activity. This can lead to inhibition or activation of biochemical pathways, depending on the nature of the interaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indazole: Shares the indazole core but lacks the fused pyrimidine ring.
Pyrimidine: Contains the pyrimidine ring but lacks the indazole structure.
3-Methylindazole: Similar in structure but without the additional pyrimidine ring.
Uniqueness
3-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole is unique due to its fused ring system, which combines the properties of both indazole and pyrimidine. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H13N3 |
|---|---|
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
3-methyl-1,2,3,4-tetrahydropyrimido[1,2-b]indazole |
InChI |
InChI=1S/C11H13N3/c1-8-6-12-11-9-4-2-3-5-10(9)13-14(11)7-8/h2-5,8,12H,6-7H2,1H3 |
Clé InChI |
KHKSROAUECNFON-UHFFFAOYSA-N |
SMILES canonique |
CC1CNC2=C3C=CC=CC3=NN2C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Amino-4-methyl-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one](/img/structure/B13075577.png)
![2-[(1,2,5-Trimethylpiperidin-4-yl)amino]propane-1,3-diol](/img/structure/B13075591.png)
![4-(Pentan-3-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13075594.png)

![4-[(Pentan-2-yl)amino]benzamide](/img/structure/B13075606.png)
